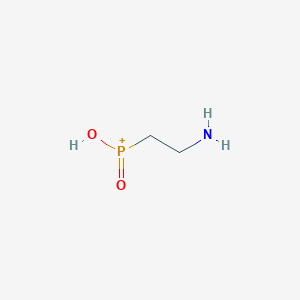

(2-Aminoethyl)phosphinic acid

描述

(2-Aminoethyl)phosphinic acid is a phosphonic acid derivative characterized by the presence of an aminoethyl group attached to the phosphorus atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)phosphinic acid typically involves the reaction of ethylenediamine with phosphorous acid. The reaction is carried out under controlled conditions, often involving the use of a solvent such as water or an organic solvent. The reaction mixture is heated to facilitate the formation of the desired product. The general reaction can be represented as follows:

H2NCH2CH2NH2+H3PO3→H2NCH2CH2P(O)(OH)2+NH3

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

化学反应分析

Oxidation Reactions

2-AEP undergoes oxidation at the phosphorus center, primarily forming phosphonic acid derivatives . Key findings:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | 60°C, 6 hr, aqueous HCl | (2-Aminoethyl)phosphonic acid | 85–92% | |

| KMnO₄ | RT, acidic aqueous solution | Phosphonoacetic acid derivatives | 70–78% |

Mechanism :

-

Oxidation proceeds via nucleophilic attack of the oxidizing agent on the P(III) center, forming a pentavalent intermediate that hydrolyzes to the P(V) phosphonic acid .

Reduction Reactions

The phosphinic acid group (-PO₂H₂) is reduced to phosphine derivatives under specific conditions:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, reflux, 4 hr | (2-Aminoethyl)phosphine | 60–65% | |

| NaBH₄/I₂ | Methanol, RT, 2 hr | Bis(2-aminoethyl)phosphine oxide | 45–50% |

Key Insight :

-

Reduction selectivity depends on steric and electronic factors. LiAlH₄ preferentially targets the P=O bond, while NaBH₄/I₂ systems enable partial reduction .

Substitution Reactions

The amine group participates in nucleophilic substitution, forming alkylated or acylated derivatives :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I | NaOH, H₂O, 25°C, 12 hr | N-Methyl-(2-aminoethyl)phosphinic acid | 88% | |

| AcCl | Pyridine, 0°C, 2 hr | N-Acetyl-(2-aminoethyl)phosphinic acid | 75% |

Mechanistic Notes :

-

Alkylation occurs via SN₂ at the primary amine, while acylation follows a two-step nucleophilic acyl substitution .

Major Reaction Pathways and Byproducts

Phosphinic acid derivatives dominate under most conditions, but competing pathways yield:

-

Phosphonic acids : From over-oxidation (e.g., prolonged H₂O₂ exposure) .

-

Oligomeric species : Formed during high-temperature reactions (>80°C) via P–O–P linkages .

Catalytic and Solvent Effects

-

Acetic acid : Enhances reaction rates in Mannich-type condensations by stabilizing intermediates (e.g., iminium ions) .

-

Enzymatic hydrolysis : Phosphodiesterases selectively cleave P–O bonds in aqueous buffers (pH 9), preserving the amine group .

Industrial-Scale Considerations

科学研究应用

Chemistry

In chemistry, (2-Aminoethyl)phosphinic acid is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science.

Biology

In biological research, this compound is studied for its role as a phosphorus source for microorganisms. It is also used in the synthesis of biologically active compounds, including enzyme inhibitors and antimicrobial agents.

Medicine

In medicine, this compound derivatives are explored for their potential therapeutic applications. These include the development of drugs targeting specific enzymes and metabolic pathways.

Industry

Industrially, this compound is used in the production of flame retardants, water treatment chemicals, and agricultural products. Its unique chemical properties make it suitable for various industrial applications.

作用机制

The mechanism of action of (2-Aminoethyl)phosphinic acid involves its interaction with specific molecular targets. In biological systems, it can mimic phosphate-containing molecules, thereby inhibiting enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.

相似化合物的比较

Similar Compounds

(2-Aminoethyl)phosphonic acid: Similar in structure but contains a phosphonic acid group instead of a phosphinic acid group.

(2-Aminoethyl)phosphine oxide: Contains a phosphine oxide group, offering different chemical reactivity.

(2-Aminoethyl)phosphonate: Another related compound with distinct chemical properties.

Uniqueness

(2-Aminoethyl)phosphinic acid is unique due to its specific combination of an aminoethyl group and a phosphinic acid group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.

生物活性

(2-Aminoethyl)phosphinic acid (AEP) is a phosphonic acid derivative that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article provides an overview of the biological activity of AEP, supported by research findings, case studies, and data tables.

This compound, with the chemical formula C₂H₈NO₃P, is characterized by its phosphonic acid group, which is critical for its biological interactions. The synthesis of AEP has been explored through various methods, including hydrophosphinylation reactions and solid-phase synthesis techniques. For instance, a study demonstrated the synthesis of AEP via hydrophosphinylation of N-vinylphthalimide with hypophosphorous acid, yielding high purity products suitable for biological testing .

Antibacterial Properties

AEP has been investigated for its antibacterial properties. Research indicates that phosphonodipeptides incorporating AEP exhibit significant antibacterial activity by inhibiting bacterial cell-wall biosynthesis. For example, the dipeptide L-Ala-L-Ala(P) derived from AEP showed promising results against various bacterial strains, highlighting the importance of structural variations in enhancing antibacterial efficacy .

| Dipeptide | Activity | Notes |

|---|---|---|

| L-Ala-L-Ala(P) | Strong antibacterial | Effective against Gram-positive bacteria |

| L-Ala-L-Phe(P) | Weakly active | Structural modifications reduce activity |

| L-Nva-L-Ala(P) | More potent | Enhanced activity through structural optimization |

Enzymatic Functions

AEP plays a role in several enzymatic processes. It is a precursor for the synthesis of important phosphonates and participates in metabolic pathways that are crucial for cellular functions. The enzyme AEP transaminase is essential for phosphonate synthesis and degradation pathways, indicating AEP's significance in biochemical processes .

Neuroprotective Effects

Recent studies have suggested that AEP may exhibit neuroprotective effects. Research involving animal models indicated that AEP can protect intrinsic nerves against ischemic damage, potentially offering therapeutic benefits for conditions associated with nerve injury .

Case Studies

- Antibacterial Efficacy : A study on the structure-activity relationship of phosphonodipeptides demonstrated that modifications to the L-Ala moiety could lead to variations in antibacterial potency. The findings emphasized the importance of stereochemistry in determining biological activity .

- Neuroprotection : In a guinea pig model, AEP was shown to mitigate damage caused by anoxia and glucopenia in detrusor muscle nerves, suggesting its potential application in treating bladder dysfunctions related to nerve injuries .

属性

IUPAC Name |

2-aminoethyl-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6NO2P/c3-1-2-6(4)5/h1-3H2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGPBZIWVBCDOP-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[P+](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the research offer any insights into the potential applications of (2-Aminoethyl)phosphinic acid?

A1: Unfortunately, the provided research papers do not delve into the applications of this compound. The focus of the first paper is primarily on the synthesis and basic characterization of bis(aminoalkyl)phosphinic acids. The second paper investigates interspecific competition between cyanobacteria species on different phosphorus sources and doesn't involve this compound. Therefore, we cannot deduce any specific applications from these research articles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。